1-(3-Ethoxycarbonylphenyl)-2-thiourea is a chemical compound with the molecular formula C10H12N2O2S and a molecular weight of 224.28 . It is used in scientific research for its unique properties.
The molecular structure of 1-(3-Ethoxycarbonylphenyl)-2-thiourea can be represented by the SMILES string CCOC(=O)c1cccc(NC(N)=S)c1
. This indicates that the molecule consists of an ethoxy carbonyl group (CCOC=O) attached to a phenyl ring, which is further connected to a thiourea group (NC(N)=S).
1-(3-Ethoxycarbonylphenyl)-2-thiourea is an organic compound classified under thioureas, characterized by a thiourea group attached to a phenyl ring that is further substituted with an ethoxycarbonyl group. This compound, with the chemical formula and CAS number 20967-87-7, exhibits various chemical properties that make it a subject of interest in both synthetic organic chemistry and medicinal research. The ethoxycarbonyl substituent enhances its reactivity and potential applications in various fields, including pharmaceuticals and materials science .
The synthesis of 1-(3-Ethoxycarbonylphenyl)-2-thiourea typically involves the reaction of 3-ethoxycarbonylphenyl isothiocyanate with an appropriate amine. The reaction is generally carried out in organic solvents such as dichloromethane or chloroform under mild conditions.
1-(3-Ethoxycarbonylphenyl)-2-thiourea is involved in various chemical reactions:
The specific conditions for these reactions often include:
The mechanism of action for 1-(3-Ethoxycarbonylphenyl)-2-thiourea primarily involves its interaction with biological targets, which may include enzymes or cellular receptors.
Research indicates that this compound has shown promise in antimicrobial and anticancer studies, suggesting its potential as a lead compound in drug development .
Spectroscopic methods such as NMR and IR spectroscopy are often employed to confirm the structure and purity of synthesized compounds .
1-(3-Ethoxycarbonylphenyl)-2-thiourea has several significant applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: